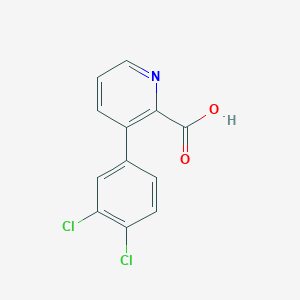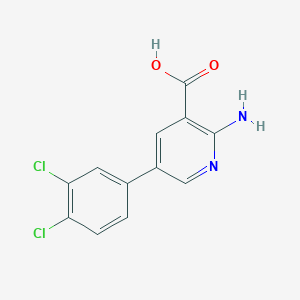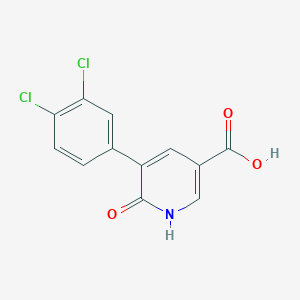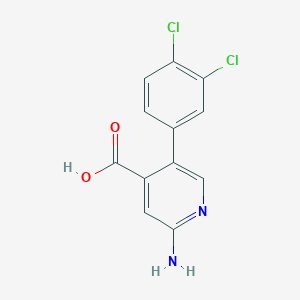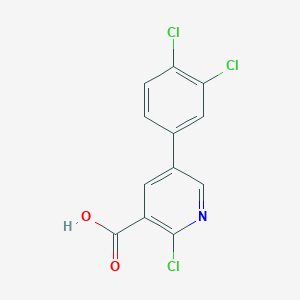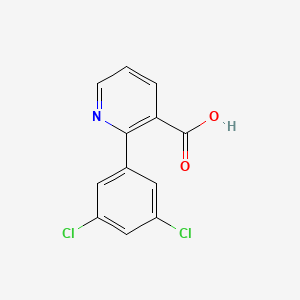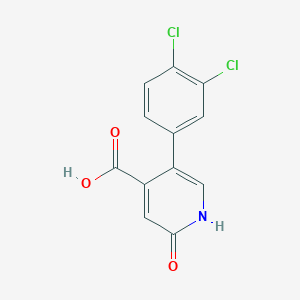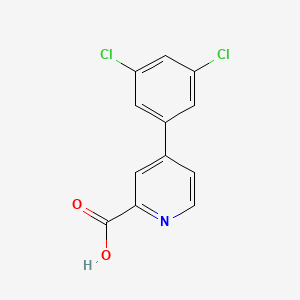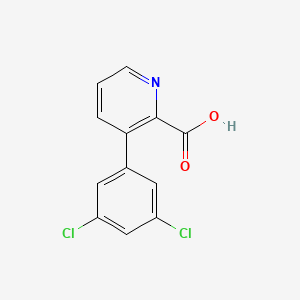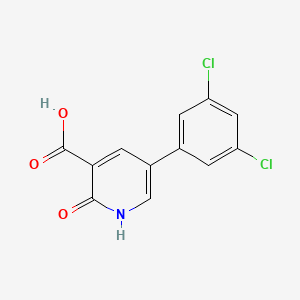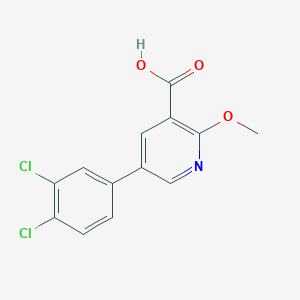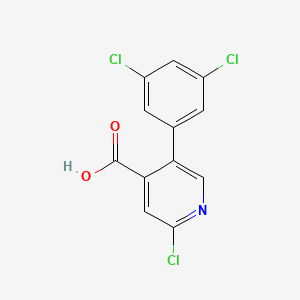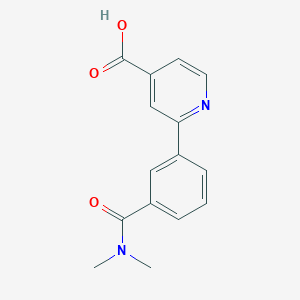![molecular formula C15H14N2O3 B6392493 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid CAS No. 1261899-65-3](/img/structure/B6392493.png)
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is a chemical compound with significant potential in various fields of research. It is known for its unique structure, which combines a picolinic acid moiety with a dimethylaminocarbonyl-substituted phenyl group. This compound has garnered interest due to its diverse applications in organic synthesis, pharmaceutical development, and other scientific research areas.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid typically involves the following steps:
Starting Materials: The synthesis begins with picolinic acid and 3-(N,N-Dimethylaminocarbonyl)phenylboronic acid.
Coupling Reaction: These starting materials undergo a Suzuki-Miyaura coupling reaction in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or DMF (dimethylformamide) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield while maintaining product quality.
化学反应分析
Types of Reactions
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylaminocarbonyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Various nucleophiles; solvents like ethanol or acetonitrile; elevated temperatures.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Compounds with different substituents replacing the dimethylaminocarbonyl group.
科学研究应用
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or ligand in studying biological processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic electronics and catalysts.
作用机制
The mechanism of action of 4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity. For example, it may interact with zinc finger proteins, altering their structure and function.
Pathways Involved: The compound can influence various biochemical pathways, including those related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid: Similar structure but with a nicotinic acid moiety instead of picolinic acid.
3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid: Similar structure but with the positions of the substituents reversed.
6-Amino-3-[4-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid: Contains an amino group in addition to the dimethylaminocarbonyl group.
Uniqueness
4-[3-(N,N-Dimethylaminocarbonyl)phenyl]picolinic acid is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
IUPAC Name |
4-[3-(dimethylcarbamoyl)phenyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-17(2)14(18)12-5-3-4-10(8-12)11-6-7-16-13(9-11)15(19)20/h3-9H,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPQKUZWTATZGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=CC(=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
